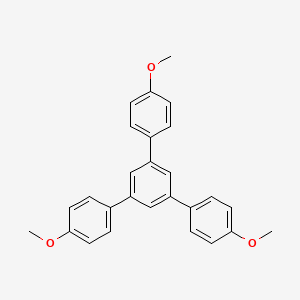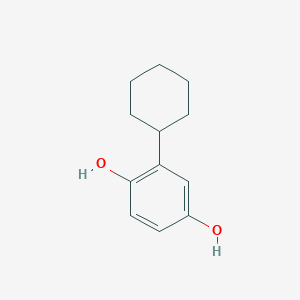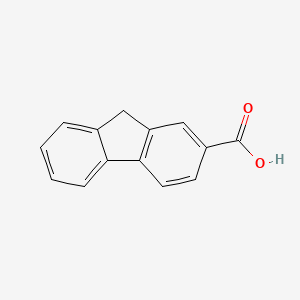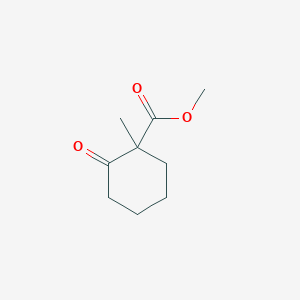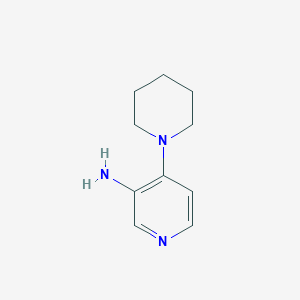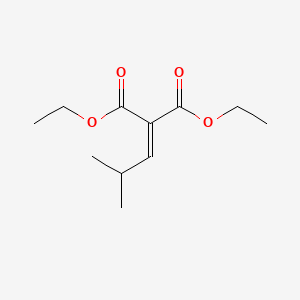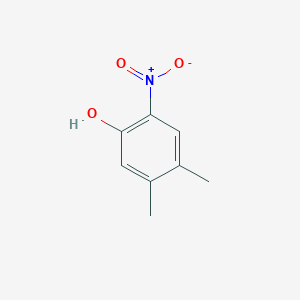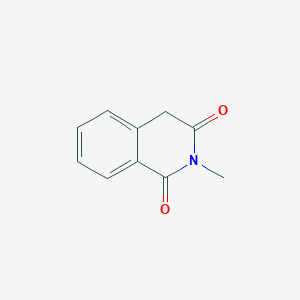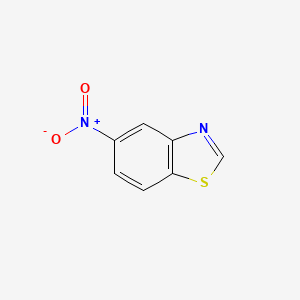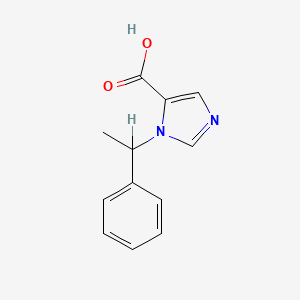
3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
Phenethyl acetate is a natural product found in Zea mays, Artemisia judaica, and other organisms . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .
Synthesis Analysis
Phenethyl acetate and phenylacetic acid can be synthesized from L-phenylalanine via novel six- and five-enzyme cascades, respectively . The biosynthesized phenylacetic acid can be converted to ethyl phenylacetate and phenethyl phenylacetate by esterification using lipases with ethanol or 2-phenylethanol derived from sugar .
Molecular Structure Analysis
The molecular formula of phenethyl acetate is C10H12O2 . The molecular weight is 164.20 g/mol .
Chemical Reactions Analysis
Phenyl acetate can be separated into phenol and an acetate salt, via saponification: heating the phenyl acetate with a strong base, such as sodium hydroxide, will produce phenol and an acetate salt .
Physical And Chemical Properties Analysis
Phenethyl acetate has a density of 1.03 g/mL at 25 °C and a boiling point of 229 °C . It is insoluble in water but miscible with organic solvents .
Applications De Recherche Scientifique
1. Upstream and Downstream Bioprocessing in Enzyme Technology
- Application Summary: This research discusses the critical aspects of upstream and downstream bioprocessing in enzymatic biocatalysis. The main upstream processes discussed are enzyme production, enzyme immobilization methodologies, solvent selection, and statistical optimization methodologies. The main downstream processes reviewed in this work are biocatalyst recovery and product separation and purification .
- Methods of Application: The development of a robust bioprocess must include the proper integration of upstream and downstream processes . These stages include the preparation of biocatalysts, the use of solvents as a part of the reaction medium, and optimization methodologies .
- Results or Outcomes: The correct selection and combination of upstream and downstream methodologies will allow the development of a sustainable and highly productive system .
2. Catalytic Asymmetric Transfer Hydrogenation of Ketones
- Application Summary: This research investigates the catalytic asymmetric transfer hydrogenation of aromatic alkyl ketones using [Ru (p-cymene)Cl2]2 and new derivatives of β-amino alcohols synthesized from (S)- (−)-lactic acid and mandelic acid as ligands .
- Methods of Application: The reaction has been extensively investigated using various ligands and hydrogen sources in recent years . One of the most significant breakthroughs in transfer hydrogenation was reported by Noyori et al. with the use of chlororuthenium (II) arene precursors with chiral monoarylsulfonylated-1,2-diamines .
- Results or Outcomes: Chiral secondary alcohols were obtained with good to excellent conversion (60–90%) and moderate to good enantioselectivities (40–86%) .
3. Synthesis of Fused Tetracyclic Quinoline Derivatives
- Application Summary: This research discusses the advancements in the synthesis of fused tetracyclic quinoline derivatives. These compounds represent an important class of heterocyclic bioactive natural products and pharmaceuticals because of their significant and wide-spectrum biological properties .
- Methods of Application: The article includes synthesis by one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .
- Results or Outcomes: Several of these compounds have been obtained with diverse pharmacological and biological activities, such as antiplasmodial, antifungal, antibacterial, potent antiparasitic, antiproliferative, anti-tumor and anti-inflammatory activities .
4. Biological Activity of Quinoxaline Derivatives
- Application Summary: Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic and anti-inflammatory .
- Methods of Application: The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .
- Results or Outcomes: The research highlights the wide range of biological activities that quinoxaline derivatives can exhibit .
5. Synthesis of Phenyl Acetate
- Application Summary: Phenyl acetate is the ester of phenol and acetic acid. It can be produced by reacting phenol with acetic anhydride or acetyl chloride .
- Methods of Application: Phenyl acetate can be separated into phenol and an acetate salt, via saponification: heating the phenyl acetate with a strong base, such as sodium hydroxide, will produce phenol and an acetate salt (sodium acetate, if sodium hydroxide were used) .
- Results or Outcomes: The synthesis of phenyl acetate is a common procedure in organic chemistry, and the compound has a variety of uses in industry .
6. Microwave-Mediated Synthesis of 6H-Indolo[2,3-b]Quinolines
- Application Summary: This research discusses a clean and expeditious microwave-mediated one-pot methodology for the synthesis of a series of 6H-indolo[2,3-b]quinolines .
- Methods of Application: The synthesis involves using eco- and user-friendly bismuth-nitrate [Bi(NO3)3·5H2O] as a catalyst under mild reaction conditions .
- Results or Outcomes: The synthesis of these compounds is important for the development of new pharmaceuticals and bioactive compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1-phenylethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYCCBLTSWHXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid | |
CAS RN |
7036-56-8, 3157-27-5 | |
| Record name | Desethyl-etomidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-168567 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESETHYL-ETOMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O36CTO4WLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



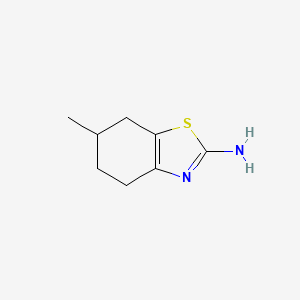
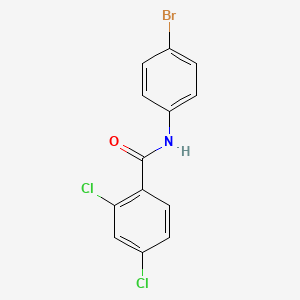
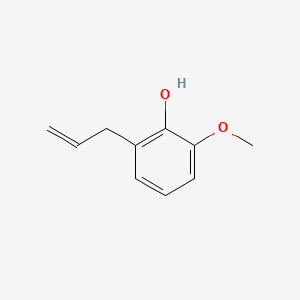
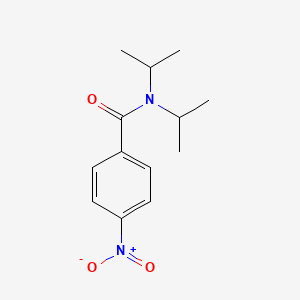
![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)
